

# Preclinical Safety and Toxicology Profile of SHEN26: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHEN26    |           |
| Cat. No.:            | B12372595 | Get Quote |

Introduction: **SHEN26** (also known as ATV014) is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of **SHEN26**, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical studies, with a focus on quantitative data, experimental methodologies, and a clear visualization of its mechanism of action and metabolic pathway.

## **Non-Clinical Safety Pharmacology**

A broad panel screening of **SHEN26**, its active metabolite GS-441524, and the active triphosphate form (RTP) was conducted to assess off-target activity. The compounds were tested against a panel of 87 targets at a concentration of 20 µM.

#### Key Findings:

- **SHEN26**, GS-441524, and RTP demonstrated a favorable off-target selectivity profile.
- The inhibition rates were less than 50% for all screened targets, with the exception of a 53% inhibition of the adenosine transporter by SHEN26.[1]

## **Preclinical Toxicology**



A comprehensive set of toxicology studies were conducted in two species, rats and dogs, to evaluate the safety profile of **SHEN26**. These studies included single-dose and repeat-dose toxicity assessments, as well as genotoxicity assays.

## **Single-Dose Toxicity**

Single-dose toxicity studies were performed in both rats and dogs to determine the maximum tolerated dose (MTD).

#### Experimental Protocol:

- Species: Sprague-Dawley rats and Beagle dogs.
- Administration: Oral gavage.
- Dose Levels: Escalating doses to determine the MTD.
- · Observation Period: 14 days.
- Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

#### Results:

| Species Maximum Tolerated Dose (MTD) |            |
|--------------------------------------|------------|
| Rat                                  | 2000 mg/kg |
| Dog                                  | 2000 mg/kg |

Table 1: Single-Dose Toxicity of **SHEN26**[1]

## **Repeat-Dose Toxicity**

Fourteen-day repeat-dose oral toxicity studies were conducted in rats and dogs to establish the No Observed Adverse Effect Level (NOAEL) and to further characterize the toxicological profile of **SHEN26**.



#### Experimental Protocol:

- Species: Sprague-Dawley rats and Beagle dogs.
- Administration: Daily oral gavage for 14 consecutive days.
- Dose Groups: Vehicle control and multiple dose levels of SHEN26.
- Parameters Monitored:
  - Clinical observations
  - Body weight and food consumption
  - Ophthalmoscopy
  - Hematology
  - Clinical chemistry
  - Urinalysis
  - Gross pathology
  - Organ weights
  - Histopathology of a comprehensive list of tissues.

#### Results:

| Species | NOAEL (mg/kg/day) | MTD (mg/kg/day) |
|---------|-------------------|-----------------|
| Rat     | 400               | 800             |
| Dog     | 100               | 300             |

#### Table 2: 14-Day Repeat-Dose Toxicity of **SHEN26**[1]



## Genotoxicity

**SHEN26** and its active metabolite GS-441524 were evaluated for their potential to induce gene mutations and chromosomal damage.

#### **Experimental Protocols:**

- Bacterial Reverse Mutation Test (Ames Test):
  - Strains:Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
  - Conditions: With and without metabolic activation (S9 mix).
  - Method: Plate incorporation method.
- In Vivo Micronucleus Test:
  - Species: ICR mice.
  - Administration: Oral gavage.
  - Tissue: Bone marrow erythrocytes.
  - Analysis: Frequency of micronucleated polychromatic erythrocytes.

#### Results:

- **SHEN26** and GS-441524 were non-mutagenic in the Ames test, with and without metabolic activation.[1]
- **SHEN26** did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating it is not clastogenic in vivo.[1]

## **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of **SHEN26** was investigated in multiple preclinical species. As a prodrug, **SHEN26** is rapidly converted to its active metabolite, GS-441524.



#### **Key Findings:**

- SHEN26 is designed to improve the oral bioavailability of GS-441524.
- Metabolism studies in hepatocytes from mice, rats, dogs, monkeys, and humans revealed that the primary metabolic pathway is the hydrolysis of the prodrug moiety to yield the active metabolite, GS-441524.[2]
- In all five species, GS-441524 was the major metabolite detected.[2]
- Tissue distribution studies in rats demonstrated that GS-441524 is widely and rapidly distributed, with notable concentrations in the lungs, the primary site of SARS-CoV-2 infection.[2]

## Mechanism of Action and Metabolic Pathway Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: Mechanism of action of SHEN26.





Click to download full resolution via product page

Caption: Preclinical safety and toxicology experimental workflow for SHEN26.

## Conclusion

The preclinical data available for **SHEN26** (ATV014) indicate a favorable safety and toxicology profile. The compound is non-mutagenic and non-clastogenic, with a high maximum tolerated dose in single-dose studies in both rats and dogs. Repeat-dose toxicity studies have established No Observed Adverse Effect Levels, providing a basis for the safety margins in clinical development. The pharmacokinetic and metabolism studies confirm its intended behavior as a prodrug, efficiently delivering the active antiviral agent, GS-441524, to target tissues. This comprehensive preclinical assessment supported the progression of **SHEN26** into clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Broad-Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1'-CN-4-aza-7,9-dideazaadenosine C-nucleoside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of SHEN26: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#preclinical-safety-and-toxicology-profile-of-shen26]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com